1-(4-chlorophenyl)-1H-pyrazole

Description

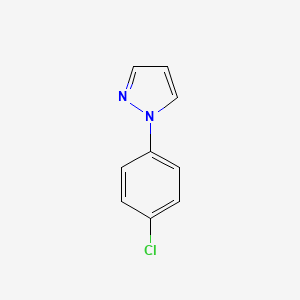

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKHQCZJWOXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-chlorophenyl)-1H-pyrazole

This guide provides an in-depth exploration of the synthesis and detailed analytical characterization of 1-(4-chlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a core structural motif in numerous pharmaceuticals, including anti-inflammatory agents and kinase inhibitors, making facile and reliable synthetic routes to its derivatives crucial for drug discovery and development.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Strategic Approach to Synthesis: The Knorr Pyrazole Annulation

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a β-dicarbonyl compound or its synthetic equivalent.[4][5] For the target molecule, 1-(4-chlorophenyl)-1H-pyrazole, our strategy involves the reaction of 4-chlorophenylhydrazine with a stable and commercially available precursor to malondialdehyde, namely 1,1,3,3-tetramethoxypropane.

Causality of Reagent Selection:

-

4-Chlorophenylhydrazine Hydrochloride: While the free base can be used, the hydrochloride salt is significantly more stable, has a longer shelf life, and is less toxic.[6] It is readily converted to the reactive free hydrazine in situ or by a simple basic workup.

-

1,1,3,3-Tetramethoxypropane: Malondialdehyde itself is unstable and prone to polymerization. 1,1,3,3-tetramethoxypropane serves as a stable "protected" form, which, under the acidic reaction conditions, hydrolyzes to generate the required 1,3-dicarbonyl moiety for the cyclization reaction.[7][8][9] This approach ensures a controlled and high-yielding transformation.[10]

The overall reaction proceeds via an acid-catalyzed condensation of the hydrazine with the in situ-generated malondialdehyde, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of 1-(4-chlorophenyl)-1H-pyrazole.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, followed by the characterization outlined in the next section, confirms the synthesis of the target compound.

Reagents & Equipment:

-

4-Chlorophenylhydrazine hydrochloride (1.0 eq)

-

1,1,3,3-Tetramethoxypropane (1.1 eq)

-

Ethanol (or other suitable alcohol)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate (or other extraction solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenylhydrazine hydrochloride (e.g., 10.0 g, 55.8 mmol).

-

Solvent Addition: Add ethanol (100 mL) to the flask. Stir the suspension.

-

Catalyst and Reagent Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 mL). Follow this with the dropwise addition of 1,1,3,3-tetramethoxypropane (e.g., 10.1 g, 61.4 mmol, 1.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (200 mL).

-

Workup - Neutralization: Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Workup - Drying: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 1-(4-chlorophenyl)-1H-pyrazole as a crystalline solid.

Comprehensive Characterization: Structure and Purity Verification

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides an unambiguous validation of the final product.

Visualized Characterization Workflow

Caption: Standard workflow for the analytical characterization of the title compound.

Expected Analytical Data

The following table summarizes the expected data from the primary characterization techniques. This data serves as a benchmark for validating the experimental results.

| Technique | Parameter | Expected Result / Observation | Rationale / Interpretation |

| Appearance | Physical State | White to off-white crystalline solid | Characteristic of a pure small organic molecule. |

| Melting Point | Range | ~48-51 °C | A sharp melting point range indicates high purity. |

| ¹H NMR | Chemical Shift (δ) | δ ~ 7.8-7.9 ppm (d, 1H, H5-pyrazole)δ ~ 7.7 ppm (d, 2H, Ar-H ortho to N)δ ~ 7.5 ppm (d, 2H, Ar-H ortho to Cl)δ ~ 7.5 ppm (d, 1H, H3-pyrazole)δ ~ 6.5 ppm (t, 1H, H4-pyrazole) | The specific chemical shifts and coupling patterns (d=doublet, t=triplet) confirm the proton connectivity in the pyrazole and chlorophenyl rings. |

| ¹³C NMR | Number of Signals | 7 distinct signals | Corresponds to the 7 chemically non-equivalent carbon atoms in the molecule's structure. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3150-3100 cm⁻¹ (C-H, aromatic)~1600-1450 cm⁻¹ (C=C, C=N stretch)~1100-1080 cm⁻¹ (C-Cl stretch)~830 cm⁻¹ (C-H bend, para-subst.) | Confirms the presence of key functional groups: aromatic rings and the carbon-chlorine bond.[11][12] |

| Mass Spec. (EI) | m/z | M⁺ at ~178.1M⁺+2 at ~180.1 | The molecular ion peak (M⁺) confirms the molecular weight. The characteristic ~3:1 isotopic pattern for M⁺ and M⁺+2 is definitive proof of the presence of one chlorine atom.[13] |

Safety, Handling, and Storage

Safety: 4-chlorophenylhydrazine hydrochloride is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. The final product should be handled with similar care.

Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store the starting materials and the final product in a cool, dry, well-ventilated area away from incompatible substances. Ensure containers are tightly sealed.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis of 1-(4-chlorophenyl)-1H-pyrazole via the Knorr annulation pathway, utilizing stable and accessible precursors. The comprehensive characterization workflow described provides a robust framework for the unequivocal confirmation of the product's structure and purity. The protocols and data presented herein are designed to empower researchers in the fields of chemical synthesis and drug development with the foundational knowledge required to produce and validate this important heterocyclic building block.

References

-

Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. [Link]

-

Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap. [Link]

- CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google P

- Preparation of pyrazoles - Google P

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - NIH. [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. [Link]

-

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - MDPI. [Link]

-

Cas 102-52-3,1,1,3,3-Tetramethoxypropane - LookChem. [Link]

-

Reaction of generative malondialdehyde (MDA) from 1,1,3,3-Tetramethoxypropane (TMP) and the colored pink product resulted from the reaction between thiobarbituric acid (TBA) and MDA. - ResearchGate. [Link]

- Method for preparing 4-chlorine phenylhydrazine - Google P

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. [Link]

-

1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. Page loading... [guidechem.com]

- 7. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 1-(4-chlorophenyl)-1H-pyrazole: A Technical Guide

Introduction

1-(4-chlorophenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a common scaffold in a variety of biologically active molecules. A thorough spectroscopic analysis is fundamental to confirm its identity, purity, and structural features, which are critical aspects in drug development and quality control. This guide provides an in-depth technical examination of 1-(4-chlorophenyl)-1H-pyrazole using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers and scientists.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Molecular structure of 1-(4-chlorophenyl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-chlorophenyl)-1H-pyrazole, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal for locking.

-

Shimming: This process corrects for magnetic field inhomogeneities, leading to sharper, more resolved peaks, which is critical for accurate coupling constant determination.

¹H NMR Analysis (Predicted Data)

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 7.70 | Doublet | 1H |

| H-5 | 7.90 | Doublet | 1H |

| H-4 | 6.45 | Triplet | 1H |

| H-2', H-6' | 7.60 | Doublet | 2H |

| H-3', H-5' | 7.45 | Doublet | 2H |

Interpretation:

-

The protons on the pyrazole ring (H-3, H-4, and H-5) are expected to appear as distinct signals due to their different electronic environments.

-

The protons on the chlorophenyl ring appear as two doublets, characteristic of a para-substituted benzene ring.

-

The downfield shift of H-5 compared to H-3 can be attributed to the anisotropic effect of the neighboring nitrogen atom (N-1).

¹³C NMR Analysis (Predicted Data)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 141.0 |

| C-5 | 128.0 |

| C-4 | 107.0 |

| C-1' | 138.0 |

| C-2', C-6' | 120.0 |

| C-3', C-5' | 129.5 |

| C-4' | 133.0 |

Interpretation:

-

The spectrum is expected to show seven distinct carbon signals, corresponding to the seven unique carbon environments in the molecule.

-

The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule. For instance, C-3 and C-5 of the pyrazole ring are significantly deshielded due to the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an FTIR Spectrum

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Causality in Experimental Choices:

-

KBr Pellet Method: This technique is often used for solid samples to obtain high-quality spectra with minimal interference from the sample matrix.

IR Spectral Analysis (Predicted Data)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (pyrazole and phenyl) |

| 1600-1450 | C=C and C=N stretch | Aromatic rings |

| 1100-1000 | C-Cl stretch | Aryl-Chloride |

| 850-800 | C-H out-of-plane bend | para-substituted phenyl |

Interpretation:

-

The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the existence of aromatic C-H bonds.

-

The characteristic absorptions for C=C and C=N stretching in the aromatic systems are expected in the 1600-1450 cm⁻¹ range.

-

A strong band around 1100-1000 cm⁻¹ is indicative of the C-Cl bond.

-

The out-of-plane bending vibrations for the para-substituted phenyl ring provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Caption: Workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices:

-

Electron Ionization (EI): This is a hard ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

-

70 eV: This standard electron energy is used to ensure reproducible fragmentation patterns that can be compared with library spectra.

Mass Spectral Analysis (Predicted Data)

The predicted molecular weight of 1-(4-chlorophenyl)-1H-pyrazole (C₉H₇ClN₂) is approximately 178.62 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio).

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for 1-(4-chlorophenyl)-1H-pyrazole.

Interpretation:

-

Molecular Ion Peak: The presence of peaks at m/z 178 and 180 in a ~3:1 ratio would confirm the molecular formula and the presence of one chlorine atom.

-

Major Fragments: The fragmentation is likely to involve the cleavage of the bond between the pyrazole and the chlorophenyl rings, leading to characteristic fragments. The loss of a chlorine radical or the pyrazole moiety are plausible fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of 1-(4-chlorophenyl)-1H-pyrazole using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers unique and complementary information. The predicted data presented in this guide serves as a valuable reference for researchers. For definitive structural elucidation, comparison with experimentally obtained data is always recommended. This guide underscores the importance of a multi-technique spectroscopic approach in modern chemical research and drug development.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Biological Activities of Novel 1-(4-chlorophenyl)-1H-pyrazole Derivatives

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When substituted with a 1-(4-chlorophenyl) moiety, these heterocyclic compounds exhibit a remarkable spectrum of biological activities, positioning them as a privileged scaffold in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse pharmacological properties of novel 1-(4-chlorophenyl)-1H-pyrazole derivatives. We will dissect their anticancer, anti-inflammatory, and antimicrobial activities, grounding the discussion in mechanistic insights and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in several commercially available drugs, demonstrating its clinical significance. The versatility of the pyrazole ring allows for substitutions at various positions, enabling fine-tuning of its physicochemical and pharmacological properties. This has led to the development of derivatives with a wide range of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2]

The introduction of a 4-chlorophenyl group at the N1 position of the pyrazole ring is a common strategy in medicinal chemistry. The chloro-substituent, being an electron-withdrawing and lipophilic group, can significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3] This guide focuses specifically on these derivatives, synthesizing current research to present a comprehensive overview of their biological potential.

Synthetic Strategies: A Generalized Approach

The synthesis of 1-(4-chlorophenyl)-1H-pyrazole derivatives often begins with a Claisen-Schmidt condensation reaction between a substituted acetophenone and an appropriate aldehyde to form a chalcone intermediate.[4] This α,β-unsaturated ketone then undergoes a cyclization reaction with 4-chlorophenylhydrazine or its hydrochloride salt to yield the core pyrazoline structure, which can be subsequently aromatized or further modified.[5][6][7]

This multi-step synthesis allows for significant molecular diversity by varying the initial ketone and aldehyde starting materials.

Caption: Generalized workflow for the synthesis of 1-(4-chlorophenyl)-1H-pyrazole derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the potent anticancer activity of 1-(4-chlorophenyl)-1H-pyrazole derivatives against a range of human cancer cell lines.[1] These compounds often exhibit cytotoxicity at micro- and even nanomolar concentrations, making them attractive candidates for further development.

Cytotoxic Efficacy

Studies have demonstrated that these derivatives can induce cell growth inhibition and apoptosis in various cancer types. For instance, certain pyrazole-indole hybrids have shown excellent anticancer activity against the HepG2 (liver cancer) cell line, with IC50 values significantly lower than the standard drug doxorubicin.[8] Similarly, potent activity has been reported against breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cell lines.[8][9]

Table 1: In Vitro Cytotoxicity of Selected 1-(4-chlorophenyl)-1H-pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| HD05 [10] | Leukemia | ~78.76% inhibition at 10 µM | [10] |

| Compound 14 [1] | Leukemia | <0.01 (GI50) | [1] |

| Compound 7a [8] | HepG2 (Liver) | 6.1 ± 1.9 | [8] |

| Compound 9m [8] | MCF-7 (Breast) | Potent Activity Reported | [8] |

| Compound 111c [3] | MCF-7 (Breast) & HeLa (Cervical) | Highest Inhibition Reported |[3] |

Note: GI50 represents the concentration for 50% growth inhibition.

Mechanism of Action: Kinase Inhibition

The anticancer effects of these pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][11] Molecular docking studies have revealed that these compounds can fit snugly into the active sites of enzymes like CDK2, forming hydrogen bonds and other interactions that disrupt their normal function and halt cell cycle progression.[11][12]

Caption: Inhibition of the G1/S cell cycle transition by a pyrazole derivative targeting CDK2.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyrazole derivatives, including the well-known drug Celecoxib, are recognized for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

In Vivo Efficacy

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound ID | Dose | % Edema Inhibition (after 3h) | Reference Drug (% Inhibition) | Reference |

|---|---|---|---|---|

| Compound 13i | 10 mg/kg | High (close to reference) | Celecoxib | [4] |

| Compound N7 | 50 mg/kg | High (Relative activity 1.13) | Celecoxib | [13] |

| Compound 4e | 100 mg/kg | 69.44% | Indomethacin (75.00%) | [7] |

| Compound 4g | 100 mg/kg | 66.67% | Indomethacin (75.00%) |[7] |

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of COX-1 and COX-2 enzymes.[15] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a desirable trait as it is primarily induced at sites of inflammation, whereas COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. Several 1-(4-chlorophenyl)-pyrazole derivatives have been shown to be selective COX-2 inhibitors.[4]

Caption: Pyrazole derivatives exert anti-inflammatory effects by inhibiting COX enzymes.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo protocol is a standard for screening potential anti-inflammatory agents.

-

Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them to laboratory conditions for one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide the rats into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each pyrazole derivative at a specific dose.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. 1-(4-chlorophenyl)-1H-pyrazole derivatives have shown promising activity against a variety of pathogenic bacteria and fungi.[16][17]

Spectrum of Activity

These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger and Candida albicans.[16][17] The results are typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. Some derivatives have displayed MIC values lower than standard antibiotics.[18]

Table 3: Antimicrobial Activity (MIC) of Selected Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| Compound 21a | S. aureus (Gram +) | 62.5 - 125 | Chloramphenicol | [18] |

| Compound 21a | A. fumigatus (Fungus) | 2.9 - 7.8 | Clotrimazole | [18] |

| Compound 3 | E. coli (Gram -) | 0.25 | Ciprofloxacin (0.5) | [17] |

| Compound 4 | S. epidermidis (Gram +) | 0.25 | Ciprofloxacin (4.0) | [17] |

| Compound 6d | S. aureus (Gram +) | Max. Inhibition Zone (16 mm) | Ciprofloxacin |[19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent.

-

Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Add the inoculum to all wells containing the test compound, a positive control (medium + inoculum), a negative control (medium only), and a standard antibiotic control. Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by adding an indicator like resazurin.

Conclusion and Future Perspectives

The 1-(4-chlorophenyl)-1H-pyrazole scaffold represents a highly versatile and pharmacologically significant core. The derivatives discussed in this guide demonstrate potent and multifaceted biological activities, particularly in the realms of oncology, inflammation, and infectious diseases. The evidence strongly suggests that these compounds function by interacting with well-defined molecular targets, such as kinases and cyclooxygenase enzymes.

Future research should focus on lead optimization to enhance potency and selectivity while minimizing off-target effects and toxicity. Comprehensive in vivo studies are necessary to validate the promising in vitro results and to evaluate the pharmacokinetic and safety profiles of lead candidates. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.

References

-

ResearchGate. (n.d.). Pyrazofurin and 1-(4-Chlorophenyl)-4-hydroxy-3-substituted-1H-pyrazoles. Available from: [Link]

-

Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. Available from: [Link]

-

Abdellatif, K. R., Fadaly, W. A., & Kamel, G. M. (2012). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Archiv der Pharmazie, 345(6), 469-478. Available from: [Link]

-

Bassyouni, F. A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Research. Available from: [Link]

-

Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418. Available from: [Link]

-

ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Available from: [Link]

-

Ray, P. K., et al. (2023). Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) Methanone Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(1), 136-148. Available from: [Link]

-

ResearchGate. (2022). Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) Methanone Derivatives. Available from: [Link]

-

Mahmudov, I., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(19), 6542. Available from: [Link]

-

Dimmock, J. R., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3737. Available from: [Link]

-

Riyadh, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2537. Available from: [Link]

-

Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available from: [Link]

-

Dhingra, A. K., et al. (2015). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Scientifica. Available from: [Link]

-

Bekhit, A. A., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Medicinal Chemistry Research, 24(9), 3539-3550. Available from: [Link]

-

Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 251-262. Available from: [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-17. Available from: [Link]

-

Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. Available from: [Link]

-

Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 21(S1), S323-S331. Available from: [Link]

-

Asian Publication Corporation. (2019). Novel Acetohydrazide Pyrazole Derivatives. Available from: [Link]

-

Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. Available from: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(9), 2698. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) Methanone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. meddocsonline.org [meddocsonline.org]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. asianpubs.org [asianpubs.org]

Unveiling the Molecular Mechanisms of 1-(4-chlorophenyl)-1H-pyrazole Analogs: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The 1-(4-chlorophenyl)-1H-pyrazole scaffold represents a quintessential "privileged structure" in drug discovery. Its unique five-membered heterocyclic arrangement offers a versatile and sterically favorable framework for interacting with a multitude of biological targets. This has led to the development of analogs exhibiting a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, antiviral, and insecticidal properties[1][2][3][4]. The presence of the 4-chlorophenyl group, in particular, often enhances lipophilicity and introduces specific electronic properties that can significantly influence binding affinity and overall biological activity.

This guide moves beyond a mere cataloging of these activities. As a Senior Application Scientist, my objective is to provide an in-depth exploration of the core mechanisms of action, grounded in experimental evidence and practical application. We will dissect the "why" behind experimental choices and provide self-validating protocols to empower researchers in their own investigations. This document is structured to first explore the primary and most extensively researched application—cancer therapeutics—by examining both kinase and non-kinase-mediated mechanisms. Subsequently, we will delve into the significant anti-inflammatory pathways modulated by these compounds.

Part I: Anticancer Mechanisms of Action

The anticancer activity of 1-(4-chlorophenyl)-1H-pyrazole analogs is not monolithic; rather, it is a result of their ability to interact with several key cellular processes that are fundamental to cancer cell proliferation and survival. The most prominent of these is the inhibition of protein kinases.

Chapter 1: Inhibition of Protein Kinases – A Primary Mode of Action

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole-based compounds have been successfully designed as potent kinase inhibitors, playing a crucial role in the treatment of lymphoma, breast cancer, melanoma, and other malignancies[5].

Expertise & Experience: The cell division cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners. In many cancers, this regulation is lost, leading to uncontrolled proliferation. Targeting CDKs, specifically CDK2, has emerged as a promising therapeutic strategy. 1-(4-chlorophenyl)-1H-pyrazole analogs have been engineered to fit into the ATP-binding pocket of CDK2, acting as competitive inhibitors and preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb)[6]. This action effectively halts the cell cycle, primarily at the S and G2/M phases, and can ultimately trigger programmed cell death, or apoptosis[6].

Authoritative Grounding: The bioisosteric replacement of other moieties with a pyrazole ring has been shown to improve potency and selectivity for CDK2[6]. For instance, certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated potent CDK2 inhibition with Kᵢ values in the low nanomolar range (0.005 µM), leading to sub-micromolar antiproliferative activity against a panel of cancer cell lines[6].

Mandatory Visualization: CDK2 Inhibition Pathway

Caption: Inhibition of the CDK2/Cyclin E complex by pyrazole analogs prevents Rb phosphorylation, blocking S-phase entry.

Experimental Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (HTRF)

Trustworthiness: This protocol employs Homogeneous Time-Resolved Fluorescence (HTRF), a robust, high-throughput method that minimizes artifacts by using a ratiometric measurement, making the results highly reliable.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CDK2.

-

Materials:

-

Recombinant human CDK2/Cyclin E enzyme.

-

Biotinylated Ulight™-Rb(773-928) substrate.

-

Europium cryptate-labeled anti-phospho-Rb(Ser807/811) antibody (Eu-Ab).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

ATP solution.

-

Test compounds (1-(4-chlorophenyl)-1H-pyrazole analogs) serially diluted in DMSO.

-

Low-volume 384-well plates (white).

-

HTRF-compatible plate reader.

-

-

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

-

Reaction Mix: In each well of the 384-well plate, add 2 µL of the diluted compound or DMSO (for positive and negative controls).

-

Enzyme/Substrate Addition: Add 4 µL of a master mix containing the CDK2/Cyclin E enzyme and the Ulight™-Rb substrate in kinase buffer.

-

Initiate Reaction: Add 4 µL of ATP solution to all wells (except negative controls) to initiate the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of the Eu-Ab detection reagent diluted in detection buffer to each well.

-

Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF reader, measuring emission at 620 nm (cryptate) and 665 nm (Ulight™).

-

Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percent inhibition (derived from the ratio) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Expertise & Experience: The EGFR pathway is a classic driver of cell growth and proliferation, often overactive in lung, colon, and head and neck cancers. Molecular docking studies have predicted that pyrazole derivatives can form strong binding interactions within the ATP-binding site of the EGFR protein[7]. This competitive inhibition blocks the autophosphorylation of the receptor, thereby shutting down downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.

Mandatory Visualization: EGFR Signaling Pathway Inhibition

Caption: Pyrazole analogs block EGFR's ATP-binding site, preventing downstream signaling for cell proliferation.

Chapter 2: Non-Kinase Anticancer Mechanisms

While kinase inhibition is a dominant theme, the versatility of the pyrazole scaffold allows it to disrupt cancer cell biology through other critical mechanisms.

Expertise & Experience: The mitotic spindle, composed of tubulin polymers, is essential for chromosome segregation during cell division. Compounds that interfere with tubulin dynamics are among the most successful classes of chemotherapeutics. Certain pyrimidinyl pyrazole derivatives have been identified as inhibitors of tubulin polymerization[1][4]. By binding to tubulin, they prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.

Authoritative Grounding: The anti-proliferative activity of specific pyrazole derivatives against human lung cancer cell lines has been directly linked to their ability to inhibit tubulin polymerization[1][4].

Experimental Protocol 2: In Vitro Tubulin Polymerization Assay

Trustworthiness: This is a well-established, fluorescence-based assay that directly measures the process of interest—tubulin assembly—in a purified system, providing clear, mechanistic insight.

-

Objective: To measure the effect of a test compound on the rate and extent of tubulin polymerization.

-

Materials:

-

Lyophilized tubulin (>99% pure).

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP solution.

-

Fluorescent reporter (e.g., DAPI).

-

Paclitaxel (positive control for polymerization promotion).

-

Nocodazole (positive control for polymerization inhibition).

-

Test compounds.

-

Temperature-controlled fluorescence plate reader.

-

-

Methodology:

-

Preparation: Resuspend tubulin in ice-cold polymerization buffer. Keep all solutions on ice.

-

Assay Setup: In a 96-well plate on ice, add buffer, fluorescent reporter, GTP, and the test compound or controls.

-

Initiation: Add the tubulin solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes (Excitation/Emission ~360/450 nm for DAPI).

-

Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates polymerization. Compare the polymerization curves of compound-treated samples to the DMSO control. Inhibitors will show a reduced slope and lower final plateau.

-

Data Summary: In Vitro Cytotoxicity

The broad-spectrum antitumor activity of this class is evident from their growth inhibition (GI₅₀) values across numerous cell lines.

| Compound Class/Reference Example | Cancer Cell Line Panel | GI₅₀ Range (µM) | Key Finding | Citation |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives | NCI-60 Cell Line Panel | 0.08 - <100 | Broad-spectrum activity, particularly effective against leukemia cell lines. | [8][9] |

| Oxime-linked pyrazole derivatives | A549 (Lung) | ~14.5 | Demonstrated in vitro cytotoxicity. | [10] |

| 1,3,4-trisubstituted pyrazole derivatives | MCF7, SF-268, NCI-H460 | 3.79 - 12.5 | Satisfactory potential against multiple cell lines. | [10] |

| Chalcone-pyrazole derivatives | HeLa (Cervical) | < 5% viability | Exhibited strong cytotoxic activity. | [7] |

Part II: Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key driver of various pathologies. 1-(4-chlorophenyl)-1H-pyrazole analogs leverage their structural features to inhibit key enzymes in inflammatory pathways.

Chapter 3: Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Expertise & Experience: The arachidonic acid cascade is central to the inflammatory response, producing pro-inflammatory prostaglandins and leukotrienes via the COX and LOX enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) typically target COX enzymes. However, a more comprehensive anti-inflammatory effect can be achieved by inhibiting both pathways. Pyrazole analogs have been developed as potent dual COX/LOX inhibitors[11][12]. This dual action not only provides a broader anti-inflammatory effect but may also mitigate some of the gastrointestinal side effects associated with COX-only inhibitors.

Authoritative Grounding: Analogs with a benzotiophenyl and carboxylic acid moiety have been shown to inhibit COX-2 more effectively than the standard drug celecoxib (IC₅₀ = 0.01 µM vs 0.70 µM) while maintaining potent 5-LOX inhibition[11][12].

Mandatory Visualization: Arachidonic Acid Cascade Inhibition

Caption: Dual inhibition of COX-2 and 5-LOX by pyrazole analogs blocks the production of key inflammatory mediators.

Conclusion and Future Directions

The 1-(4-chlorophenyl)-1H-pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives act through a sophisticated and multifaceted mechanism of action, primarily centered on the inhibition of key protein kinases like CDK2 and EGFR, which are fundamental to cancer cell cycle progression and signaling. Furthermore, their ability to disrupt microtubule dynamics and inhibit crucial inflammatory enzymes like COX-2 and 5-LOX highlights their therapeutic versatility.

The future of this compound class lies in refining structure-activity relationships to enhance target specificity and potency. By subtly modifying the substituents on the pyrazole core, it is possible to dial in activity against a specific kinase or enzyme, thereby minimizing off-target effects and improving the therapeutic index. The protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers to further explore and exploit the vast potential of these remarkable molecules in the development of next-generation therapeutics.

References

- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

- International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.

- Rostom, S. A. F. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. PubMed.

- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Mishra, et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one.

- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022).

- 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Chem-Impex.

- Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry.

- Discovery of N,4-Di(1H-pyrazol-4-yl)

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.

-

Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][8][13]triazolo[3,4-b][8][10][13]thiadiazole in HepG2 cell lines. ResearchGate.

- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv

- 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)

- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 1-(4-Chlorophenyl)-1H-pyrazole-Based Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in engaging a wide array of biological targets.[1] This technical guide provides an in-depth exploration of a particularly compelling subclass: 1-(4-chlorophenyl)-1H-pyrazole derivatives. The strategic incorporation of the 4-chlorophenyl moiety often enhances lipophilicity and introduces favorable electronic properties, leading to a diverse range of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core synthetic strategies, detailing robust experimental protocols, and examining the critical structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.

Introduction: The Significance of the 1-(4-Chlorophenyl)-1H-pyrazole Core

The pyrazole ring is a cornerstone in the development of numerous therapeutic agents, with several pyrazole-containing drugs successfully commercialized for treating a spectrum of diseases. The enduring interest in this scaffold stems from its unique physicochemical properties and its capacity for structural modification at multiple positions, allowing for the fine-tuning of biological activity.[6] The introduction of a 4-chlorophenyl group at the N1 position of the pyrazole ring is a common and effective strategy in medicinal chemistry. This substitution can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency and selectivity. This guide will systematically dissect the methodologies for constructing this core and diversifying its structure to unlock its full therapeutic potential.

Strategic Synthesis of the Pyrazole Core

The construction of the 1,3,5-substituted pyrazole ring is most commonly achieved through cyclocondensation reactions. The choice of starting materials and reaction conditions is paramount in dictating the final substitution pattern and overall yield.

Knorr Pyrazole Synthesis: The Workhorse Reaction

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains a fundamental and widely employed method for pyrazole synthesis.[7] For the synthesis of 1-(4-chlorophenyl)-1H-pyrazole derivatives, 4-chlorophenylhydrazine is the key reagent.

Conceptual Workflow: Knorr Pyrazole Synthesis

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chim.it [chim.it]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

quantum chemical studies of 1-(4-chlorophenyl)-1H-pyrazole

An In-Depth Technical Guide to the Quantum Chemical Studies of 1-(4-chlorophenyl)-1H-pyrazole

This guide provides a comprehensive exploration of 1-(4-chlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will navigate from its fundamental synthesis and experimental characterization to an in-depth analysis of its electronic structure and potential as a therapeutic agent, elucidated through advanced computational chemistry techniques. This document is intended for researchers, chemists, and drug development professionals seeking to understand the synergy between empirical analysis and theoretical modeling in modern chemical science.

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a 4-chlorophenyl substituent to the pyrazole core at the N1 position modulates the molecule's electronic properties and steric profile, making 1-(4-chlorophenyl)-1H-pyrazole and its analogues compelling candidates for drug discovery programs.[2][3][4] Understanding the precise molecular structure, electronic distribution, and reactivity of this compound is paramount for rationally designing more potent and selective therapeutic agents.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide an invaluable lens through which we can examine these properties at an atomic level.[5] This guide will demonstrate how DFT calculations not only corroborate experimental findings but also yield predictive insights into the molecule's behavior, stability, and interaction with biological targets.

Synthesis and Experimental Verification

A robust computational analysis is always grounded in solid empirical data. The synthesis and characterization of the title compound provide the necessary experimental benchmarks to validate our theoretical models.

Synthetic Protocol

The synthesis of 1-(4-chlorophenyl)-1H-pyrazole derivatives can be achieved through several established routes. A common and effective method involves the condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound or its equivalent.[6] A representative protocol for a related structure, 1-(4-chlorophenyl)-1H-pyrazol-3-ol, is detailed below.

Step-by-Step Synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol: [7]

-

Reactant Preparation: A mixture of p-Chlorophenylhydrazine hydrochloride (0.02 mol) and methyl acrylate (0.02 mol) is prepared in ethanol (30 ml).

-

Reaction: The mixture is stirred at 353 K (80 °C) for 2 hours.

-

Product Formation: The reaction yields 1-(4-chlorophenyl)-1H-pyrazol-3-ol.

-

Purification: The crude product is purified by recrystallization from acetone at room temperature to obtain colorless bar-shaped crystals suitable for analysis.

This foundational synthesis provides the material necessary for spectroscopic and structural verification.

Spectroscopic and Structural Characterization

Once synthesized, the compound's identity and purity are confirmed using standard analytical techniques. These experimental data points are crucial for validating the accuracy of subsequent quantum chemical calculations.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive experimental data on the molecule's three-dimensional structure, including precise bond lengths and angles. For 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the crystal structure reveals a dihedral angle of 11.0(2)° between the phenyl and pyrazole rings.[7] This slight twist is a key parameter for our computational model to reproduce.

-

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy identifies the characteristic vibrational modes of the molecule's functional groups. These experimental frequencies serve as a direct comparison for the vibrational frequencies predicted by DFT calculations.[8][9]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the connectivity of the molecule, showing the chemical environment of each proton and carbon atom. The chemical shifts are sensitive to the electronic structure, providing another layer of data for computational validation.[6]

The Synergy of Experiment and Theory: A Validated Workflow

The core of this guide is the integration of experimental data with quantum chemical calculations. This synergistic approach ensures that our theoretical insights are not abstract but are firmly anchored in physical reality. The workflow described below represents a self-validating system where theory and experiment mutually reinforce each other.

Sources

- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 7. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-chlorophenyl)-1H-pyrazole for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-chlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. As the efficacy and safety of any potential drug candidate are intrinsically linked to its solubility and stability, this document offers a detailed exploration of the theoretical underpinnings and practical methodologies for characterizing these critical attributes. The guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step experimental protocols but also the scientific rationale behind these procedures. By adhering to the principles outlined herein, researchers can ensure the generation of robust and reliable data, crucial for advancing the development of 1-(4-chlorophenyl)-1H-pyrazole-based compounds.

Introduction: The Significance of 1-(4-chlorophenyl)-1H-pyrazole in Modern Research

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The subject of this guide, 1-(4-chlorophenyl)-1H-pyrazole, is a member of this versatile class of compounds. The introduction of a chlorophenyl group to the pyrazole ring can significantly influence its physicochemical properties, such as lipophilicity and solubility, which in turn can modulate its biological activity and pharmacokinetic profile.[2]

A thorough understanding of the solubility and stability of 1-(4-chlorophenyl)-1H-pyrazole is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.

-

Formulation Development: Knowledge of solubility in various solvents is essential for developing suitable dosage forms, whether for oral, parenteral, or topical administration.

-

In Vitro Screening: Inconsistent solubility in assay media can lead to erroneous results in high-throughput screening and other in vitro studies.

-

Chemical Stability: The propensity of a compound to degrade under various environmental conditions (e.g., pH, temperature, light) dictates its shelf-life, storage requirements, and potential for the formation of toxic degradation products.

This guide will provide the necessary protocols and theoretical background to empower researchers to comprehensively characterize the solubility and stability of 1-(4-chlorophenyl)-1H-pyrazole.

Solubility Assessment: From Theoretical Principles to Practical Application

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental property of any compound intended for biological application. For pyrazole derivatives, solubility is significantly influenced by the nature of substituents on the pyrazole ring.[1] Polar functional groups can enhance aqueous solubility, while nonpolar moieties, such as the chlorophenyl group in our target molecule, tend to decrease it.[1]

Two key types of solubility are of interest in drug discovery and development: kinetic and thermodynamic solubility.

Kinetic versus Thermodynamic Solubility

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is high-throughput and is often used in the early stages of drug discovery to flag potential solubility issues.[3][4]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[5][6] This measurement is more time-consuming but provides a more accurate and formulation-relevant understanding of a compound's solubility.[5][7]

The following diagram illustrates the conceptual workflow for determining both kinetic and thermodynamic solubility.

Caption: Conceptual workflows for kinetic and thermodynamic solubility determination.

Experimental Protocols for Solubility Determination

The following are detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 1-(4-chlorophenyl)-1H-pyrazole.

2.2.1. Protocol for Kinetic Solubility Assay (Nephelometric Method)

This protocol is adapted from standard high-throughput screening methodologies.[8]

Materials:

-

1-(4-chlorophenyl)-1H-pyrazole

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Nephelometer or plate reader with light scattering capabilities

-

Multichannel pipette

-

Plate shaker

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of 1-(4-chlorophenyl)-1H-pyrazole in DMSO.

-

Plate Setup: Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM. This will result in a 1% DMSO concentration.

-

Mixing and Incubation: Immediately mix the plate on a plate shaker for 2 minutes at 800 rpm. Incubate the plate at room temperature (approximately 25°C) for 2 hours.

-

Measurement: Measure the light scattering or turbidity in each well using a nephelometer.

-

Data Analysis: Compare the light scattering of the test compound to that of a blank (1% DMSO in PBS) and a positive control (a known insoluble compound). A significant increase in light scattering indicates precipitation and poor kinetic solubility.

2.2.2. Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol is based on the traditional and highly reliable shake-flask method.[4]

Materials:

-

1-(4-chlorophenyl)-1H-pyrazole (solid)

-

A range of pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, ethanol, methanol, acetonitrile, polyethylene glycol 400)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid 1-(4-chlorophenyl)-1H-pyrazole to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of 1-(4-chlorophenyl)-1H-pyrazole using a validated HPLC-UV method.

-

Data Presentation: The results should be presented in a clear tabular format, as shown below.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| 0.1 M HCl | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| PEG 400 | 25 | Experimental Value | Calculated Value |

Stability Assessment: Ensuring the Integrity of 1-(4-chlorophenyl)-1H-pyrazole

The chemical stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Stability studies are crucial for identifying potential degradation products and understanding the degradation pathways. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[2][9][10][11]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish stability-indicating analytical methods.[12][13][14] These studies are a regulatory requirement and provide valuable insights into the intrinsic stability of the molecule.[14]

The following diagram outlines the typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of 1-(4-chlorophenyl)-1H-pyrazole.

Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guidelines.[1][9][13]

Materials:

-

1-(4-chlorophenyl)-1H-pyrazole

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/PDA system

-

LC-MS system for peak identification

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 1-(4-chlorophenyl)-1H-pyrazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[14]

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature or heat gently (e.g., 40°C) for a specified period.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified period.

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a temperature-controlled oven at 60°C.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability Testing:

-

Expose the solid compound and its solution to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1][15]

-

A control sample should be protected from light.

-

After exposure, analyze the samples by HPLC.

-

3.3. Development of a Stability-Indicating Analytical Method

A key outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all its degradation products. This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

3.4. Long-Term Stability Studies

Once a stability-indicating method is established, long-term stability studies should be conducted under ICH-recommended storage conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).[10][11] These studies are performed on at least three primary batches of the drug substance and are essential for determining the retest period or shelf life.[11]

The results of the stability studies should be summarized in a table, as exemplified below.

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |

| 25°C / 60% RH | 0 | White Powder | 99.8 | <0.05 | <0.05 | 0.15 |

| 3 | Conforms | Value | Value | Value | Value | |

| 6 | Conforms | Value | Value | Value | Value | |

| 12 | Conforms | Value | Value | Value | Value | |

| 40°C / 75% RH | 0 | White Powder | 99.8 | <0.05 | <0.05 | 0.15 |

| 1 | Conforms | Value | Value | Value | Value | |